molecular formula C16H26N2O2 B7509391 N,2,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide

N,2,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide

Cat. No. B7509391
M. Wt: 278.39 g/mol
InChI Key: WAGACEXKNXVTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide, commonly known as Tropisetron, is a chemical compound that is used in scientific research. Tropisetron belongs to the class of serotonin receptor antagonists and is primarily used for its antiemetic and analgesic properties.

Mechanism of Action

Tropisetron works by blocking the serotonin receptors in the brain and gastrointestinal tract. This action reduces the activity of the vomiting center in the brain and decreases the sensitivity of the gastrointestinal tract to stimuli that can cause nausea and vomiting.
Biochemical and Physiological Effects:
Tropisetron has been shown to have a variety of biochemical and physiological effects. In addition to its antiemetic and analgesic properties, Tropisetron has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Tropisetron has also been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke.

Advantages and Limitations for Lab Experiments

Tropisetron is a useful tool for scientific research due to its ability to selectively block serotonin receptors. However, Tropisetron has limitations in that it is not a highly selective antagonist and can also bind to other receptors. Additionally, Tropisetron has a relatively short half-life and may require multiple doses to maintain its effects.

Future Directions

There are several future directions for the use of Tropisetron in scientific research. One potential area of research is in the treatment of inflammatory disorders, such as rheumatoid arthritis and Crohn's disease. Tropisetron's anti-inflammatory properties make it a promising candidate for these conditions. Another area of research is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Tropisetron's neuroprotective effects make it a potential candidate for these conditions. Finally, Tropisetron may have potential in the treatment of addiction and substance abuse disorders. Tropisetron has been shown to reduce the rewarding effects of drugs of abuse and may be useful in the treatment of addiction.

Synthesis Methods

Tropisetron is synthesized by reacting 5-hydroxymethylfurfural with N,2,5-trimethylpiperidine and 2-bromo-1-propanol in the presence of sodium hydride. The resulting product is then treated with hydrochloric acid to yield Tropisetron.

Scientific Research Applications

Tropisetron is primarily used in scientific research to study the effects of serotonin receptor antagonists on various physiological and biochemical processes. Tropisetron has been shown to have antiemetic and analgesic properties, making it useful in the treatment of nausea and vomiting associated with chemotherapy and postoperative pain.

properties

IUPAC Name

N,2,5-trimethyl-N-(1-propan-2-ylpiperidin-4-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(2)18-8-6-14(7-9-18)17(5)16(19)15-10-12(3)20-13(15)4/h10-11,14H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGACEXKNXVTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(C)C2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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